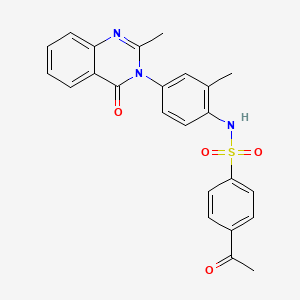

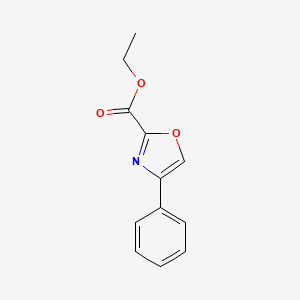

methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a compound that is mentioned in the context of compounds that inhibit KRas G12C . KRas G12C inhibitors are a class of drugs that irreversibly inhibit the activity of KRas G12C, a protein involved in cell signaling pathways that control cell growth and cell death .

Applications De Recherche Scientifique

Synthesis and Precursor Applications

A pivotal aspect of research on benzothiazine derivatives involves their synthesis and utility as precursors for developing novel compounds with potential therapeutic or material applications. Vidal, Madelmont, and Mounetou (2006) demonstrated a straightforward synthesis from saccharin sodium salt, highlighting its role as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (A. Vidal, J. Madelmont, E. Mounetou, 2006). This emphasizes the compound's significance in medicinal chemistry research focused on novel treatment avenues.

Catalytic Applications and Reaction Efficiency

The efficiency of novel reactions catalyzed by derivatives of benzothiazine underscores their utility in organic synthesis. Khazaei, Abbasi, and Moosavi‐Zare (2014) synthesized a novel N-bromo sulfonamide reagent, showcasing its role as an efficient catalyst for the synthesis of bis(pyrazol-5-ols) through a pseudo five-component condensation reaction (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014). This highlights the compound's significance in developing new methodologies in synthetic chemistry.

Biological Activity and Drug Development

Research into the biological activity of benzothiazine derivatives has revealed their potential in drug discovery and development. Zia-ur-Rehman and colleagues (2009) synthesized a series of benzothiazine carbohydrazides demonstrating preliminary antibacterial and radical scavenging activities, suggesting their potential in developing new antimicrobial and antioxidant agents (M. Zia-ur-Rehman et al., 2009).

Material Science and Dye Applications

In the realm of material science, benzothiazine derivatives have been explored for their applicability in dye synthesis. Rajagopal and Seshadri (1990) utilized 3-amino-7-nitro-2H-1,2-benzothiazine 1,1-dioxide to prepare azo disperse dyes for polyester, evaluating their application properties and fastness, indicating the compound's utility in developing new materials and dyes (R. Rajagopal, S. Seshadri, 1990).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4S/c1-11-9-12(7-8-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOAXADECGNWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)

![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)

![N-(4-methoxybenzyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2609270.png)

![N-(2-hydroxyphenyl)-4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2609272.png)

![2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609273.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2609274.png)